molecular formula C18H17N3O B5622632 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide

Cat. No.: B5622632
M. Wt: 291.3 g/mol
InChI Key: DPWOQDMHZNVSPQ-ZHACJKMWSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is a chemical compound of significant interest in biomedical research, designed for laboratory investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities. The benzimidazole core is structurally analogous to naturally occurring purine nucleotides, which facilitates its interaction with various enzymes and biopolymers, allowing it to act on multiple therapeutic targets . Benzimidazole derivatives are extensively investigated as potential anticancer agents. Research indicates they can function through several mechanisms, including acting as protein kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and epigenetic modulators . Furthermore, the acrylamide moiety in its structure classifies it as a type-2 alkene, a class of soft electrophiles known to form covalent adducts with nucleophilic cysteine thiolate groups on proteins . This mechanism can be leveraged in research to study enzyme inhibition and presynaptic function. Beyond oncology, the benzimidazole scaffold demonstrates a broad spectrum of researched biological activities, including antimicrobial and anti-inflammatory effects, making it a versatile template for developing new chemical probes and pharmaceutical leads . Researchers value this compound for its potential in targeted therapy development and for exploring fundamental biochemical pathways.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWOQDMHZNVSPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328284
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300829-03-2
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulphite as an oxidation agent and solvents like hexane and water for purification .

Chemical Reactions Analysis

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide undergoes several types of chemical reactions:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. .

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interferes with viral replication and bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure is compared to related benzimidazole-acrylamide derivatives in Table 1.

Table 1: Structural Comparison of Selected Benzimidazole-Acrylamide Derivatives

Compound Name Substituents on Acrylamide Key Functional Groups Reference
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide Phenyl Benzimidazole, acrylamide
(E)-N-[2-(1H-Benzoimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)acrylamide 2,5-Dimethoxyphenyl Methoxy groups, acrylamide
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide 4-Methyl-piperidinyl Piperidine, propionamide
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide 4-Hydroxy-3,5-dimethoxyphenyl Hydroxy, methoxy, acrylamide

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkier Substituents : Piperidinyl groups (e.g., ) introduce steric hindrance, which may affect binding to enzymatic targets like heparanase .

Key Observations :

  • Higher yields (70–80%) are achieved with simpler substituents (e.g., morpholine ), while bulky groups (e.g., piperidinyl ) may reduce yields due to steric challenges.

Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is unspecified, but analogs like compound 7c melt at 202–204°C , suggesting high crystallinity.
  • Methoxy or hydroxy groups (e.g., ) lower melting points and improve aqueous solubility compared to non-polar phenyl substituents.

Lipophilicity :

  • The logP value for the target compound is predicted to be higher than derivatives with polar substituents (e.g., 2,5-dimethoxyphenyl in ), impacting membrane permeability.

Heparanase Inhibition :

  • Benzimidazole-benzamide derivatives (e.g., ) exhibit potent heparanase inhibition (IC50: 0.23–0.29 µM).

Antimicrobial and Anticancer Activity :

  • Derivatives with electron-rich aromatic systems (e.g., ) show enhanced antimicrobial activity. The target compound’s phenyl group may limit solubility but improve cell penetration.

Pharmacokinetics :

  • Plasma concentrations of related compounds (e.g., 5.5 µM in mice ) indicate moderate bioavailability, which could be optimized via substituent modifications.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the reaction of benzimidazole derivatives with appropriate acrylamide precursors. The structure is confirmed through various spectroscopic methods, including 1H^{1}H NMR and elemental analysis. The presence of the benzimidazole moiety is crucial for its biological activity, as this structural feature is known to enhance interactions with biological targets.

Antitumor Properties

N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has demonstrated promising antitumor activity in several studies. For instance, research has shown that compounds containing the benzimidazole structure exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action often involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair processes.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Topoisomerase II inhibition
MCF-7 (Breast Cancer)8.3Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against specific cancer types.

Antimicrobial Activity

In addition to its antitumor properties, N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has also been evaluated for antimicrobial activity . Studies have reported its efficacy against various pathogens, including those responsible for trichomoniasis. The mechanism involves disrupting cellular functions and inducing apoptosis in microbial cells.

Table 2: Antimicrobial Efficacy

PathogenMIC (µM)Mode of Action
Trichomonas vaginalis50Inhibition of peptidases
Staphylococcus aureus30Disruption of cell membrane
Escherichia coli40Inhibition of protein synthesis

The Minimum Inhibitory Concentration (MIC) values reflect the compound's potency against these pathogens.

The biological activity of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound acts as a non-intercalative inhibitor of topoisomerase II, preventing DNA relaxation necessary for replication.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Microbial Functions : In microbial pathogens, it interferes with essential cellular processes, resulting in cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide:

  • In Vivo Studies : Animal models have shown that administration of the compound significantly reduces tumor size in xenograft models.
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces side effects.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate its safety and effectiveness in human subjects suffering from resistant forms of cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzimidazole-containing acrylamides typically involves coupling acyl chlorides or activated esters with amines. For example, highlights that reactions with acyl chlorides (e.g., m-toluoyl chloride) and o-phenylenediamine in polyphosphoric acid under high temperatures favor benzimidazole formation. To improve yields, optimize reaction conditions by controlling stoichiometry, using excess protonating agents (e.g., HCl), and maintaining temperatures above 100°C. Purification via recrystallization (methanol/water) or chromatography is recommended to isolate the product .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of key functional groups (e.g., acrylamide carbonyl at ~165–170 ppm, benzimidazole protons at ~7–8 ppm). Infrared (IR) spectroscopy can identify stretching vibrations (e.g., N–H at ~3200 cm⁻¹, C=O at ~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while elemental analysis ensures stoichiometric ratios (e.g., C, H, N content) .

Q. What experimental assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for cytotoxicity using cell viability assays (e.g., MTT or resazurin reduction). For apoptosis induction, measure caspase-3/7 activity or Annexin V/PI staining. If targeting enzymes (e.g., heparanase), use fluorometric or colorimetric substrate-based assays (e.g., IC50 determination via heparan sulfate degradation inhibition) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model binding to receptors like fumarate reductase () or kinases. Use density functional theory (DFT) to analyze frontier molecular orbitals (FMOs), predicting reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes in physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

  • Methodological Answer : Conduct orthogonal assays (e.g., ATP-based viability vs. lactate dehydrogenase release) to confirm cytotoxicity. Test under varied conditions (e.g., hypoxia vs. normoxia, serum-free media). Use pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and compare activities. Use circular dichroism (CD) or X-ray crystallography to determine absolute configuration. For acrylamide geometry (E/Z isomers), monitor isomerization via HPLC and correlate with bioactivity changes .

Data Analysis and Mechanistic Studies

Q. What analytical techniques elucidate degradation pathways or metabolite formation?

  • Methodological Answer : Apply LC-HRMS/MS for metabolite identification in liver microsomes or plasma. Use forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2) to profile stability. Quantify degradation products via validated HPLC-UV methods .

Q. How can structure-activity relationships (SAR) guide further optimization?

  • Methodological Answer : Modify substituents on the phenyl (e.g., electron-withdrawing nitro groups) or benzimidazole (e.g., methyl at N1) moieties. Compare IC50 values and logP (via shake-flask method) to correlate hydrophobicity with membrane permeability. Use CoMFA/CoMSIA models to predict potency improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.